Butylone-d3 (hydrochloride)
Overview
Description
Butylone-d3 (hydrochloride) is an analytical reference material intended for use as an internal standard for the quantification of butylone by GC- or LC-MS . It is categorized as a cathinone and is a metabolite of bk-DMBDB . It has been detected in products sold as bath salts .
Synthesis Analysis
Butylone can be synthesized in a laboratory via the following route: 3,4-methylenedioxybutyrophenone dissolved in dichloromethane to bromine gives 3′,4′-methylenedioxy-2-bromobutyrophenone. This product was then dissolved in dichloromethane and added to an aqueous solution of methylamine (40%) .Molecular Structure Analysis
The molecular formula of Butylone-d3 (hydrochloride) is C12H12D3NO3 • HCl . The SMILES string representation is CCC (NC ( [2H]) ( [2H]) [2H])C (C1=CC (OCO2)=C2C=C1)=O.Cl .Chemical Reactions Analysis
Butylone acts in a similar way as MDMA and Methylone, it causes an increase in extracellular monoamine levels .Physical And Chemical Properties Analysis
The molecular weight of Butylone-d3 (hydrochloride) is 260.73 g/mol . It is a neat solid with solubility in DMF: 2.5 mg/ml, DMSO: 14 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 3 mg/ml .Scientific Research Applications
Analytical Reference Standard
Butylone-d3 (hydrochloride) is used as an analytical reference standard . It is intended for use as an internal standard for the quantification of butylone . This application is crucial in the field of analytical chemistry where accurate and precise measurement of butylone concentrations is required.
Forensic Chemistry & Toxicology
In the field of forensic chemistry and toxicology, Butylone-d3 (hydrochloride) is used as a reference standard . It helps in the identification and quantification of butylone in forensic samples, which is essential in legal cases involving the use or possession of this substance.
Mass Spectrometry
Butylone-d3 (hydrochloride) is used in mass spectrometry, a powerful analytical technique used to quantify known materials, identify unknown compounds within a sample, and elucidate the structure and chemical properties of different molecules . The use of Butylone-d3 (hydrochloride) in this field enhances the accuracy and reliability of the results.
Stimulant Research
Butylone is categorized as a cathinone , a type of stimulant. Therefore, Butylone-d3 (hydrochloride) can be used in scientific research studying the effects and mechanisms of action of stimulants. This can contribute to our understanding of how these substances affect the human body and brain.
Drug Abuse Research
Butylone is a metabolite of bk-DMBDB and has been detected in products sold as bath salts . Therefore, Butylone-d3 (hydrochloride) can be used in research studying patterns of drug abuse, particularly in relation to substances marketed as other products.
Mechanism of Action
Target of Action
Butylone-d3, also known as β-keto-N-methylbenzodioxolylbutanamine (βk-MBDB), is a psychoactive drug of the phenethylamine chemical class . It primarily targets monoamine transporters, specifically the norepinephrine, dopamine, and serotonin receptors .
Mode of Action
Butylone-d3 interacts with its targets by causing an increase in extracellular monoamine levels . This is similar to the action of MDMA and Methylone . The compound’s interaction with these receptors results in the inhibition and effective concentrations for norepinephrine, dopamine, and serotonin .
Pharmacokinetics
Butylone-d3 is metabolized in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of Butylone-d3’s action are primarily due to its interaction with monoamine transporters. This interaction leads to an increase in extracellular monoamine levels, which can result in various physiological and psychological effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(trideuteriomethylamino)butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10;/h4-6,9,13H,3,7H2,1-2H3;1H/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJFEZQEDOBEOT-MUTAZJQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(CC)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746873 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(methyl-d3-amino)-1-butanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1231710-63-6 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(methyl-d3-amino)-1-butanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1231710-63-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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